![molecular formula C20H24N4O3S B2817319 2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251553-06-6](/img/structure/B2817319.png)
2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a triazolo[4,3-a]pyridin-3-one ring, a piperidin-1-ylsulfonyl group, and a 3,4-dimethylbenzyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolo[4,3-a]pyridin-3-one core. X-ray diffractometry and spectroscopic techniques are typically used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic attack, and the triazolo[4,3-a]pyridin-3-one ring might participate in various ring-opening or ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group might increase its polarity, and the aromatic rings might contribute to its stability .Aplicaciones Científicas De Investigación
Antimalarial Applications
A significant application of compounds related to 2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is in antimalarial drug development. Research on a series of [1,2,4]triazolo[4,3-a]pyridines with a sulfonamide fragment showed promising antimalarial activity against Plasmodium falciparum. These compounds, including variants of the triazolopyridine structure, demonstrated good inhibitory concentrations in vitro, indicating their potential as antimalarial agents (Karpina et al., 2020).
Antimicrobial and Antifungal Applications
Another application area is in antimicrobial and antifungal treatments. A study on derivatives of 1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile revealed significant biological activity against various microorganisms. This demonstrates the potential of these compounds in addressing bacterial and fungal infections (Suresh et al., 2016).
Cancer Treatment Research
Compounds structurally related to this compound have been explored in cancer treatment research. A particular study discovered a small-molecule androgen receptor downregulator, AZD3514, which shows promise for treating advanced prostate cancer. This indicates the potential of triazolopyridine derivatives in cancer therapy (Bradbury et al., 2013).
Diabetes Treatment Research
Research into diabetes treatment has also leveraged similar compounds. A study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. The findings suggest these compounds could be developed into effective anti-diabetic medications (Bindu et al., 2019).
Herbicidal and Insecticidal Applications
In agriculture, novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives have shown high herbicidal activity, indicating their potential use in weed control (Liu et al., 2015). Additionally, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with a pyridine ring demonstrated potential insecticidal activity, particularly against larvae of Mythimna separata (Qian et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-6-7-17(12-16(15)2)13-24-20(25)23-14-18(8-9-19(23)21-24)28(26,27)22-10-4-3-5-11-22/h6-9,12,14H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOJUDXOYDVUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
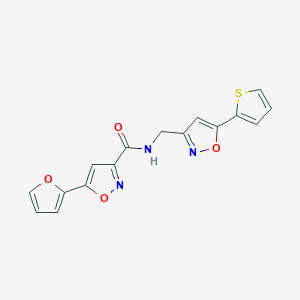

![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)

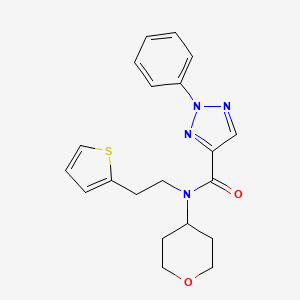
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2817241.png)

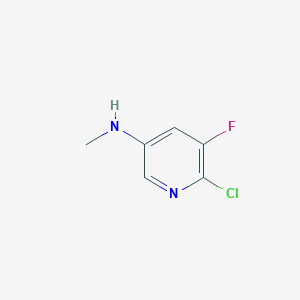
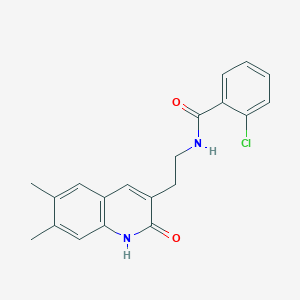

![2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole](/img/structure/B2817252.png)
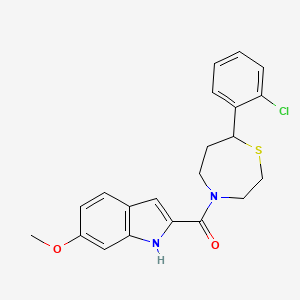

![3-Methyl-8-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2817258.png)
